N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(4-Methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 4. The carboxamide nitrogen is further functionalized with a 4-methoxybenzyl group, contributing to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-11(18-15-14-8)12(16)13-7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMRZTRPHMPTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reaction: This involves the reaction of 4-methoxybenzylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride under controlled conditions.
Amide Bond Formation: Another method involves the reaction of 4-methoxybenzylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is monitored continuously, and the product is purified through crystallization or chromatography.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: These can include carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines are common reduction products.
Substitution Products: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Biological Activities
The compound is part of the thiadiazole family, which is known for a wide range of biological activities. The following sections detail its specific applications in antimicrobial and anticancer research.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives, including N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.
- Mechanism of Action : Thiadiazoles often exhibit their antimicrobial effects by disrupting bacterial cell walls or inhibiting essential enzymes.
-
Case Studies :
- A study demonstrated that derivatives of 4-methyl-1,2,3-thiadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with substituents on the thiadiazole ring showed enhanced activity compared to standard antibiotics .
- In vitro tests revealed that compounds similar to this compound had minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 1.95 - 15.62 | Staphylococcus spp., Enterococcus faecalis |
Anticancer Activity
The anticancer potential of thiadiazoles has also been a focal point of research.
- Mechanism of Action : Thiadiazoles may induce apoptosis in cancer cells through various pathways, including inhibition of cell cycle progression and modulation of signaling pathways involved in cell survival.
- Case Studies :
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | HeLa | 10.0 |
| Similar Derivative | MCF-7 | 8.5 |
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The methoxybenzyl group may enhance the compound's solubility and bioavailability.
Comparison with Similar Compounds
Calcium Signaling Modulation
Anti-Inflammatory Mechanisms
Physicochemical Properties
- The 2,5-dimethoxyphenyl analog () exhibits a higher predicted density (1.339 g/cm³) and basicity (pKa ≈ 10.09) compared to BTP2, suggesting improved solubility in polar solvents .
Pharmacological and Therapeutic Implications
- BTP2 : Demonstrated efficacy in acute lung injury and T-cell activation models but faces specificity issues .
- Org 214007-0: A promising nonsteroidal GR modulator with reduced metabolic side effects, highlighting the importance of substituent-driven selectivity .
- Unmet Needs : The target compound’s 4-methoxybenzyl group warrants exploration in calcium-dependent pathologies (e.g., neurodegeneration, muscle dystrophy) to assess its advantage over BTP2 .
Biological Activity
N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound notable for its unique structure featuring a thiadiazole ring, a methoxybenzyl group, and a methyl group. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 282.34 g/mol. The presence of the thiadiazole ring contributes to its biological activity by allowing interactions with various biological targets through hydrophobic contacts and hydrogen bonding .
Anti-inflammatory Activity
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators. In vitro assays have shown significant inhibition of COX-1 and COX-2 activities, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis . The effectiveness against Gram-positive bacteria highlights its potential as a therapeutic agent in treating bacterial infections.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 1.95 | 3.91 |
| Enterococcus faecalis | 15.62 | 62.5 |
| Bacillus subtilis | 125 | >1000 |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and LoVo for colon cancer) have shown that it can significantly reduce cell viability at concentrations as low as 5 µM . The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrophobic Interactions: The methoxy groups enhance the compound's lipophilicity, facilitating better interaction with lipid membranes.
- Hydrogen Bonding: The nitrogen atoms in the thiadiazole ring can form hydrogen bonds with target proteins, enhancing binding affinity .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various thiadiazole derivatives including this compound. Results indicated that at concentrations of 10 µM, the compound inhibited edema formation in an animal model by up to 61%, comparable to standard anti-inflammatory drugs like phenylbutazone .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound outperformed nitrofurantoin against several strains of Staphylococcus aureus. The compound showed a twofold increase in efficacy compared to the reference drug at equivalent concentrations .
Q & A
Basic: What are the synthetic routes for N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how is its purity validated?
The compound is typically synthesized via condensation reactions involving 4-methoxybenzylamine and a thiadiazole-carboxylic acid derivative. A common approach includes amide bond formation using coupling reagents like EDCI or DCC. Post-synthesis, purity is validated using HPLC (≥99.0% purity threshold) and structural confirmation via NMR (1H/13C) and mass spectrometry . For crystallographic characterization, SHELX programs (e.g., SHELXL) are employed for small-molecule refinement, ensuring accurate atomic positioning .
Basic: What are the primary biological activities of this compound?
The compound exhibits dual roles:
- Agricultural : As tiadinil (TDL) , it activates systemic acquired resistance (SAR) in rice against blight, mediated by its metabolite SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid) .
- Biomedical : As BTP2 , it inhibits store-operated calcium entry (SOCE) in endothelial colony-forming cells (ECFCs) and other cell types, impacting Ca²⁺ signaling pathways .
Advanced: How should researchers design experiments to evaluate SOCE inhibition while addressing off-target effects?
- Experimental Setup : Use BTP2 at 20 µM (pre-incubation for 30–60 min) in Ca²⁺ imaging assays with Fluo-4 or Fura-2 dyes. Include controls with DMSO (vehicle) and alternative SOCE inhibitors (e.g., SKF-96365) .
- Specificity Validation : Combine pharmacological inhibition with genetic approaches (e.g., ORAI1/TRPC1 knockdown) to confirm target specificity. Address off-target effects on TRPM4/TRPC3/TRPC5 by co-administering 9-phenanthrol (TRPM4-specific inhibitor) .
Advanced: How to resolve contradictions in its reported dual activity as a TRPM4 activator and SOCE inhibitor?
- Mechanistic Context : BTP2’s TRPM4 activation occurs at higher concentrations (e.g., 20 µM) via reduced Ca²⁺-dependent inactivation, while SOCE inhibition dominates at lower doses.
- Methodological Adjustments : Use lower concentrations (5–10 µM) for SOCE studies and validate results with CRISPR-Cas9-mediated TRPM4 knockout models .
Basic: What spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign methoxy (-OCH₃), thiadiazole, and benzyl proton signals.
- IR Spectroscopy : Confirm amide (C=O, ~1650 cm⁻¹) and aromatic C-H stretches.
- Mass Spectrometry : Validate molecular weight (e.g., 311.31 g/mol for related analogs) .
Advanced: What considerations are essential for in vivo applications of this compound?
- Dosage Optimization : In murine models, oral bioavailability and toxicity must be assessed. For example, BTP2 at 10–30 mg/kg showed efficacy in xenograft studies with minimal toxicity .
- Metabolite Tracking : Monitor SV-03 levels (via LC-MS) to distinguish parent compound effects from metabolite activity .
Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
